![molecular formula C12H10N2S B2636602 5-Phenyl-4,5-dihydrothieno[2,3-d]pyridazine CAS No. 303145-57-5](/img/structure/B2636602.png)

5-Phenyl-4,5-dihydrothieno[2,3-d]pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

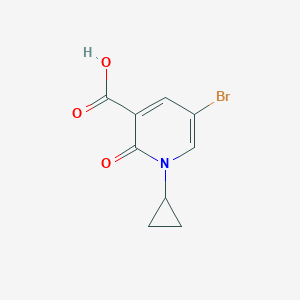

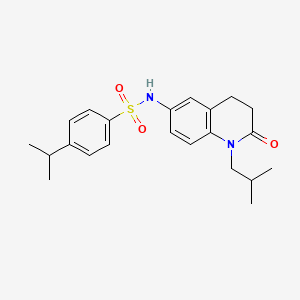

“5-Phenyl-4,5-dihydrothieno[2,3-d]pyridazine” is a heterocyclic compound . It belongs to the class of pyridazinones, which are known for their wide range of pharmacological activities . Pyridazinones contain two adjacent nitrogen atoms in a six-membered ring along with a keto functionality .

Synthesis Analysis

Efficient preparations of 4- and 5-phenyl-4,5-dihydropyridazin-3 (2 H)-ones have been developed . The synthetic routes have been used to give analogues with substituents in the phenyl rings .Molecular Structure Analysis

The molecular formula of “this compound” is C12H10N2S . Pyridazinone, a derivative of pyridazine, contains nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality .Chemical Reactions Analysis

Pyridazinones have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have been shown to possess antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological properties .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The compound 5-Phenyl-4,5-dihydrothieno[2,3-d]pyridazine has been explored for its antibacterial properties. In a study by Al-Kamali et al. (2014), novel thieno[2,3-c]pyridazines were synthesized and evaluated for their antibacterial activities. The compounds showed promising results in this regard, indicating potential applications in developing new antibacterial agents (Al-Kamali et al., 2014).

Synthesis and Chemical Properties

There is significant interest in the synthesis and chemical properties of pyridazine derivatives. Deeb et al. (1991) described various reactions of 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide with formamide, acetic anhydride, and carbon disulphide, leading to the formation of pyrimido[4′,5′:4,5]thieno[2,3-c]-pyridazin-4-one derivatives (Deeb et al., 1991).

Pharmacological Evaluation

A study by Husain et al. (2017) involved the synthesis of novel pyridazine derivatives and evaluated their analgesic and anti-inflammatory activities in experimental animals. This research aimed to develop safer non-steroidal anti-inflammatory drugs (NSAIDs) (Husain et al., 2017).

Applications in Materials Science

Khanmohammadi and Darvishpour (2009) synthesized novel pyridazine-based azo chromophores, indicating applications in materials science, particularly in the development of dyes and pigments (Khanmohammadi & Darvishpour, 2009).

Corrosion Inhibition

Pyridazine derivatives have been studied for their potential as corrosion inhibitors. Khadiri et al. (2016) investigated the corrosion inhibition performances of three pyridazine derivatives for mild steel in 1 M HCl solution, demonstrating the diverse applications of these compounds in industrial contexts (Khadiri et al., 2016).

Biophysical Interactions

Al-Mehizia et al. (2019) explored the interaction between a pyrazoline pyridazine derivative and bovine serum albumin (BSA), contributing to the understanding of how these compounds interact at the molecular level (Al-Mehizia et al., 2019).

Wirkmechanismus

Eigenschaften

IUPAC Name |

5-phenyl-4H-thieno[2,3-d]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S/c1-2-4-11(5-3-1)14-9-10-6-7-15-12(10)8-13-14/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDVGXGATGGRGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=NN1C3=CC=CC=C3)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2636524.png)

![(E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate](/img/structure/B2636530.png)

![3-Methyl-N-(5-methyl-2-phenylpyrazol-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2636531.png)

![2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2636532.png)

![Ethyl 3-(4-methylphenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2636533.png)

![[1-(3-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2636534.png)

![3-(4-methoxyphenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2636535.png)